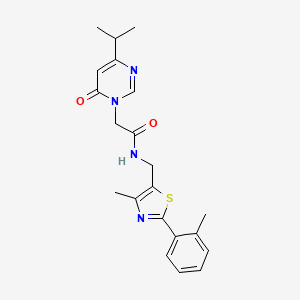

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide

Description

Properties

IUPAC Name |

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S/c1-13(2)17-9-20(27)25(12-23-17)11-19(26)22-10-18-15(4)24-21(28-18)16-8-6-5-7-14(16)3/h5-9,12-13H,10-11H2,1-4H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFKMEVEPWNYMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CN3C=NC(=CC3=O)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is a complex organic molecule that integrates pyrimidine, thiazole, and acetamide structures. Its unique chemical composition suggests potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, structure-activity relationships (SAR), and potential therapeutic applications.

Basic Information

- Molecular Formula : C16H20N4O2S

- Molecular Weight : 332.42 g/mol

- CAS Number : 1226435-88-6

Structural Characteristics

The compound features:

- A pyrimidine ring with an isopropyl group.

- A thiazole moiety substituted with a methyl group and an o-tolyl group.

- An acetamide functional group.

These structural features are critical for its biological activity, influencing solubility and interaction with biological targets.

Cytotoxic Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a series of thiazole-based derivatives were tested against HepG2 (liver), MCF-7 (breast), and HCT116 (colon) cancer cells using the MTT assay. The results indicated that certain derivatives showed promising IC50 values, suggesting potent antitumor activity.

| Compound | HepG2 IC50 (µg/mL) | MCF-7 IC50 (µg/mL) | HCT116 IC50 (µg/mL) |

|---|---|---|---|

| 11c | 4.24 ± 0.3 | 7.35 ± 0.4 | 2.99 ± 0.2 |

| 11d | 19.3 ± 0.8 | 49.6 ± 1.7 | 26.8 ± 0.8 |

| Doxorubicin | 0.36 ± 0.04 | 0.49 ± 0.07 | 0.35 ± 0.03 |

The data suggest that modifications in the thiazole structure significantly influence the cytotoxic potency of these compounds .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that specific substitutions on the thiazole ring enhance biological activity:

- Substitution at position 4 with electron-donating groups increases cytotoxicity.

- The presence of halogens, such as chlorine or bromine, at strategic positions can further enhance activity against cancer cells .

Anticonvulsant Activity

In addition to antitumor properties, thiazole-containing compounds have been explored for their anticonvulsant effects. Some derivatives have demonstrated significant protective effects in animal models of seizures, indicating a potential for treating epilepsy .

Case Study: Thiazole Derivatives in Cancer Therapy

A study published in Molecules evaluated a series of thiazole derivatives for their anticancer properties, revealing that compounds with specific substitutions exhibited IC50 values below 10 µg/mL against multiple cancer cell lines . This reinforces the hypothesis that the thiazole moiety is crucial for enhancing anticancer activity.

Case Study: Anticonvulsant Properties

Another research highlighted the synthesis of novel thiazole-integrated compounds showing remarkable anticonvulsant activity in animal models, suggesting a dual therapeutic potential for compounds like This compound .

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. The incorporation of the pyrimidine and thiazole moieties may enhance the compound's ability to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation .

- Antimicrobial Properties : The thiazole component is known for its antimicrobial effects. Research indicates that derivatives of thiazoles can exhibit activity against various bacterial strains, making this compound a candidate for developing new antibiotics .

- Neurological Disorders : Some studies have indicated that pyrimidine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as depression or anxiety .

Case Study 1: Anticancer Efficacy

A study conducted on similar pyrimidine derivatives demonstrated their effectiveness in inhibiting the proliferation of breast cancer cells in vitro. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways. This suggests that 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide could be further explored for its anticancer potential.

Case Study 2: Antimicrobial Activity

In a comparative analysis of various thiazole derivatives, one study highlighted the enhanced antibacterial activity of compounds containing both thiazole and pyrimidine rings against Gram-positive bacteria. This points to a promising avenue for developing new antimicrobial agents from this compound.

Synthesis and Industrial Production

The synthesis of this compound involves:

- Formation of the Pyrimidine Ring : Achieved through condensation reactions.

- Introduction of Isopropyl Group : Via alkylation reactions using isopropyl halides.

- Acetamide Formation : Final acylation with appropriate amines.

Industrial methods focus on optimizing these steps to enhance yield and purity, often employing catalysts and advanced purification techniques such as chromatography .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key analogs and their distinguishing features are summarized below:

Pyrimidinone-Based Analogs

- Example 121 (EP 2 903 618 B1): Features a 4-((1H-indazol-5-yl)amino)-6-(1,4-diazepan-1-yl)pyrimidin-2-yl core linked to a phenoxyacetamide. Unlike the target compound, this analog incorporates a diazepane ring and indazole group, which may enhance solubility and target engagement in kinase inhibition .

- Compounds: Utilize 4-methyl-6-oxo-pyrimidinyl cores with thioether-linked acetamides.

Thiazole-Containing Analogs

The target compound’s thiazole group (4-methyl, 2-(o-tolyl)) contrasts with thiopyrimidine derivatives in . The o-tolyl substituent introduces ortho-methyl steric effects, which could hinder rotational freedom and influence binding pocket interactions.

Computational Analysis Using Multiwfn

Key computational comparisons include:

- Electrostatic Potential (ESP): The pyrimidinone ring’s 6-oxo group in the target compound likely exhibits strong electron-withdrawing character, creating a polarized region for hydrogen bonding. This contrasts with ’s Example 121, where the diazepane and indazole groups introduce localized positive charges .

- Electron Localization Function (ELF) : The thiazole’s sulfur atom may show higher electron density compared to thiopyrimidine analogs, affecting redox stability and π-π stacking interactions .

Data Tables

Table 2: Computational Properties (Hypothetical)

Q & A

Basic Research Questions

Q. What are the critical steps to optimize the synthesis of this compound for high purity and yield?

- Methodological Answer : Focus on reaction conditions such as solvent choice (e.g., DMF for solubility), catalyst selection (e.g., triethylamine for acylation), and purification techniques (e.g., column chromatography with ethyl acetate/hexane gradients). Monitor intermediates via TLC and confirm purity via HPLC (>95%). Reflux times for pyrimidinone formation should be optimized to minimize side products (e.g., over-alkylation) .

Q. How can spectroscopic methods (NMR, IR) confirm the structural integrity of the compound?

- Methodological Answer :

- 1H/13C NMR : Verify pyrimidinone ring protons (δ 6.5–7.2 ppm) and thiazole methyl groups (δ 2.3–2.5 ppm). Correlate with coupling constants (e.g., J = 8 Hz for aromatic protons).

- IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH bending (amide I/II bands at ~1550 cm⁻¹).

- Cross-reference with synthesized analogs in literature for spectral consistency .

Q. What safety protocols are essential when handling intermediates during synthesis?

- Methodological Answer : Follow hazard codes (e.g., P201, P210) for flammable solvents and reactive intermediates. Use fume hoods for thiazole-thiol intermediates, which may release H2S. Store light-sensitive compounds (e.g., pyrimidinone derivatives) in amber vials at –20°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate analogs with modified thiazole or pyrimidinone moieties?

- Methodological Answer :

- Analog Synthesis : Replace o-tolyl with electron-withdrawing groups (e.g., 4-F-phenyl) to assess electronic effects on bioactivity.

- Biological Assays : Test inhibition of kinase targets (e.g., EGFR) via ATP-binding assays. Compare IC50 values of analogs using dose-response curves.

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Reproducibility Checks : Validate assay conditions (e.g., cell line viability, ATP concentration in kinase assays).

- Meta-Analysis : Compare data from independent studies (e.g., IC50 variability in cancer vs. non-cancer models).

- Mechanistic Studies : Use SPR (surface plasmon resonance) to confirm target binding kinetics .

Q. What strategies assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40°C. Monitor degradation via LC-MS.

- Kinetic Modeling : Calculate t1/2 (half-life) using Arrhenius plots for accelerated stability studies.

- Storage Recommendations : Lyophilize for long-term storage if unstable in aqueous buffers .

Q. How can computational methods predict interactions with off-target proteins?

- Methodological Answer :

- Target Profiling : Use SwissTargetPrediction or Similarity Ensemble Approach (SEA) to identify potential off-targets.

- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding persistence in cytochrome P450 isoforms.

- ADMET Prediction : Calculate logP (2.5–3.5) and PSA (polar surface area) to predict blood-brain barrier penetration .

Q. What formulation strategies address low aqueous solubility for in vivo studies?

- Methodological Answer :

- Co-Solvents : Use PEG-400/Cremophor EL mixtures (e.g., 10:90 v/v) for parenteral dosing.

- Nanoformulations : Prepare liposomal encapsulations (size <200 nm via dynamic light scattering) to enhance bioavailability.

- Salt Formation : Screen with counterions (e.g., HCl, sodium) to improve solubility >1 mg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.